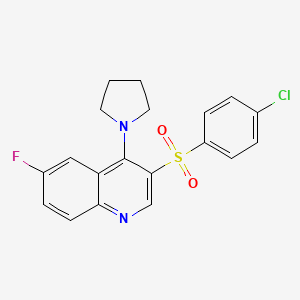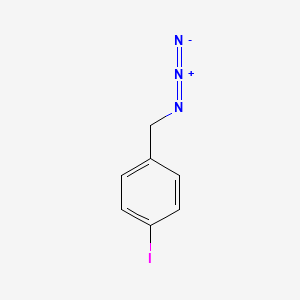
1-(Azidomethyl)-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-iodobenzene is a chemical compound that is used in scientific research for various purposes. It is a versatile compound that can be used in the synthesis of other compounds and has potential applications in medicinal chemistry. In
Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
1-(Azidomethyl)-4-iodobenzene has been utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from dipropargyl uracil or thymine. These compounds exhibit potential as corrosion inhibitors for steels, as demonstrated through electrochemical techniques (Negrón-Silva et al., 2013).
Membrane Component Labeling
It has been shown that this compound can penetrate the lipid core of liposomes and sarcoplasmic reticulum membranes. Upon photoactivation, it covalently labels the fatty acyl chains of phospholipids and approximately half of the radioactivity is associated with membrane proteins, indicating its utility in studying membrane components (Klip & Gitler, 1974).
Palladium-Catalyzed Arylation
The compound has been involved in palladium-catalyzed arylations of azole compounds. Using iodobenzene with azole compounds in the presence of Pd(OAc)2 and PPh3 in DMF with alkali metal carbonates as bases, this compound plays a role in facilitating selective synthesis of 5-arylazoles (Pivsa-Art et al., 1998).
Energetic Material Synthesis
This compound has been used in the α-azidonation of 1,1’,4,4’-tetramethyl-2-tetrazene, leading to nitrogen-rich tetrazene derivatives with potential as energetic materials. The azidoderivatives synthesized were characterized and evaluated for their propulsion performance parameters (Gilloux et al., 2014).
Photolabeling Studies
This compound has been employed in photolabeling studies of the major band-3 polypeptide in human erythrocyte membranes. This application highlights its potential in investigating the intramembranous domains of proteins (Wells & Findlay, 1980).
Propriétés
IUPAC Name |
1-(azidomethyl)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUPLLWWNGDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

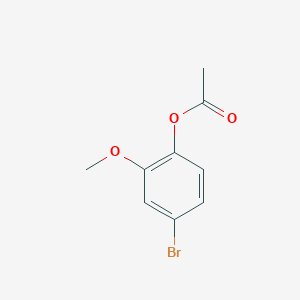
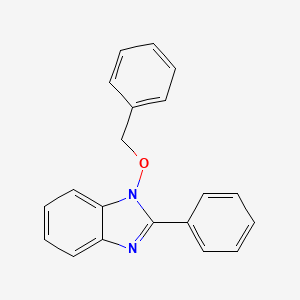

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
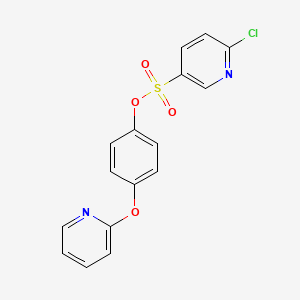
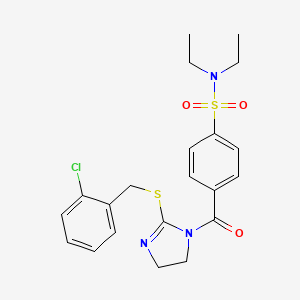
![1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2738715.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2738717.png)

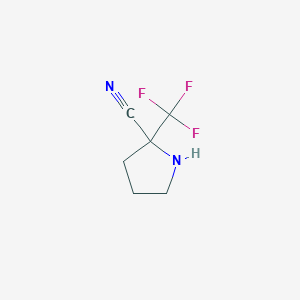
![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)
